(S)-1-(Trifluoromethoxy)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(trifluoromethoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCPKZOQXHZHN-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for S 1 Trifluoromethoxy Propan 2 Amine and Analogous Chiral Propylamines
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a powerful approach for accessing enantiomerically pure compounds. This section details several key strategies that have been successfully employed or show high potential for the synthesis of chiral propylamines.
Asymmetric hydrogenation of prochiral imines is a direct and atom-economical method for the synthesis of chiral amines. nih.govacs.org This technique has been extensively studied and successfully applied on an industrial scale. nih.gov The core of this methodology lies in the use of a chiral transition metal catalyst, which facilitates the enantioselective addition of hydrogen across the C=N double bond of an imine.
Imines, however, present challenges as substrates compared to ketones due to potential hydrolysis, the existence of (E)/(Z) isomers, and the coordinating ability of the resulting amine product, which can affect catalyst activity. nih.govresearchgate.net Despite these hurdles, significant progress has been made through the development of novel chiral ligands and catalytic systems. nih.govacs.org
Iridium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, have proven particularly effective for the asymmetric hydrogenation of a wide range of imines. acs.orgbohrium.com For instance, iridium complexes with diphosphine ligands have been successfully used, although the enantioselectivity can vary depending on the specific ligand structure. bohrium.com More recent developments have introduced a plethora of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, which have expanded the scope and efficiency of this transformation. nih.govacs.org Rhodium and ruthenium catalysts have also been employed, though iridium remains a prominent choice for this reaction. bohrium.com
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Good to excellent | acs.org |
| Ir/phosphine-phosphoramidite | Sterically hindered N-aryl alkylarylamines | Good to excellent | acs.org |
| Pd(CF3CO2)2/(S)-SEGPHOS | N-diphenylphosphinyl imines | 86.7-98.6% | researchgate.net |
| Ir/spiro phosphoramidite | 1-alkyl 3,4-dihydroisoquinolines | 85-99% | researchgate.net |
| Ru/phosphine-amine-oxazoline | N-phosphinylimines | up to 99% | researchgate.net |
| Rh/BridgePhos | 3-benzoylaminocoumarins | up to 99.7% | nih.gov |
This table is for illustrative purposes and showcases the high enantioselectivities achievable with various catalyst systems for different imine substrates.
Asymmetric reductive amination (ARA) of carbonyl compounds is another highly efficient and practical method for synthesizing chiral amines. acs.orgnih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source to form an imine or enamine intermediate in situ, which is then asymmetrically reduced by a chiral catalyst.
A significant advantage of ARA is the use of readily available and stable carbonyl compounds as starting materials. For the synthesis of primary amines, ammonia (B1221849) or an ammonia equivalent is used as the nitrogen source. acs.orgnih.gov
A notable example is the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant. acs.orgnih.gov This method provides access to valuable primary α-(trifluoromethyl)arylmethylamines with high enantioselectivities (up to 97% ee) and good yields. acs.orgnih.gov The reaction tolerates a wide range of functional groups on the aromatic ring. acs.orgnih.gov
The choice of reducing agent is crucial. While strong reducing agents like lithium aluminum hydride can be used, milder reagents like sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion intermediate over the starting ketone. wikipedia.orgyoutube.com
Table 2: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones
| Substrate | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |
| 2,2,2-trifluoro-1-(4-methylphenyl)ethanone | Ru-complex | up to 97% | up to 92% | acs.org |
| Various aryl-trifluoromethyl ketones | Ru-complex | 80-97% | 51-92% | acs.orgnih.gov |
This table highlights the effectiveness of Ru-catalyzed ARA for producing chiral trifluoromethylated amines.
While direct asymmetric trifluoromethoxylation to form a chiral center is a challenging transformation, rhodium catalysis has shown promise in related asymmetric functionalizations. For instance, rhodium-catalyzed dynamic kinetic asymmetric transformations of racemic allylic trichloroacetimidates have been used to synthesize chiral allylic amines with high enantioselectivity. researchgate.net This approach could potentially be adapted for the synthesis of trifluoromethoxy-containing amines.
A hypothetical route to (S)-1-(trifluoromethoxy)propan-2-amine could involve the rhodium-catalyzed asymmetric addition of a trifluoromethoxy-containing nucleophile to a suitable prochiral substrate. Alternatively, a rhodium-catalyzed process could be employed to create a chiral scaffold that is subsequently converted to the target amine. For example, rhodium-catalyzed asymmetric addition of arylboroxines to cyclic N-sulfonyl ketimines has been shown to create triaryl-substituted stereogenic centers with high enantioselectivity (93-99% ee). nih.gov
Further research is needed to develop a direct rhodium-catalyzed asymmetric trifluoromethoxylation method for the synthesis of chiral propylamines.
Nickel catalysis has emerged as a powerful tool for the asymmetric introduction of fluorinated groups into organic molecules. nih.govresearchgate.net Specifically, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of chiral trifluoromethylated alkanes. nih.govresearchgate.net This strategy typically involves the coupling of an aryl iodide with a trifluoromethyl source in the presence of a chiral nickel catalyst. nih.gov
This method is attractive due to its high efficiency, mild reaction conditions, and excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net The resulting chiral trifluoromethylated alkanes can then be further functionalized to the desired chiral amines.
Another relevant nickel-catalyzed method is the enantioselective hydrofluoromethylation of enamides and enol esters, which provides access to chiral α-fluoromethylated amides and esters with high enantioselectivity. organic-chemistry.orgnih.gov These products can subsequently be converted to the corresponding chiral amines. organic-chemistry.orgnih.gov
Table 3: Nickel-Catalyzed Asymmetric Fluoroalkylation
| Reaction Type | Substrate | Product | Enantioselectivity | Reference |
| Asymmetric trifluoroalkylation | Aryl iodides | Chiral trifluoromethylated alkanes | High | nih.gov |
| Enantioselective hydrofluoromethylation | Enamides/Enol esters | Chiral α-fluoromethylated amides/esters | Excellent | organic-chemistry.orgnih.gov |
This table illustrates the utility of nickel catalysis in generating chiral fluorinated building blocks.
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral amines. The reduction of trifluoromethyl ketimines using organocatalysts is a promising approach. Chiral phosphoric acids and their derivatives are effective catalysts for a variety of asymmetric transformations.
For example, an organocatalytic asymmetric Strecker reaction of trifluoromethyl ketoimines has been developed, highlighting the influence of the fluorine substituent on reactivity and selectivity. nih.gov Additionally, the organocatalytic reduction of β-trifluoromethyl nitroalkenes has been shown to be an efficient strategy for the synthesis of chiral β-trifluoromethyl amines, achieving up to 97% ee. nih.gov
Imidazole-derived organocatalysts have also been successfully employed for the asymmetric reduction of ketimines with trichlorosilane, affording chiral amines in good yields and high enantioselectivity. rsc.org A key advantage of this system is that the enantioselectivity appears to be independent of the ketimine substrate's geometry. rsc.org
Transition-metal-catalyzed enantioselective C-N cross-coupling has become a highly efficient method for the synthesis of chiral amines. rsc.org This approach combines elements of traditional C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, with asymmetric catalysis to create a stereogenic center. rsc.org
Palladium-catalyzed C-N coupling with chiral bisphosphine mono-oxides has been developed for the asymmetric synthesis of chiral N,O- and N,N-acetals from racemic starting materials in high yield and enantiomeric excess. ucsb.edu While not a direct synthesis of simple propylamines, this methodology demonstrates the potential of enantioselective C-N coupling for creating chiral amine derivatives.
The development of new chiral ligands and catalytic systems continues to expand the scope and utility of this powerful method for constructing a diverse range of chiral amines. rsc.org
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and environmentally benign reaction conditions. Engineered enzymes, in particular, have demonstrated remarkable capabilities in producing enantiopure amines.
Engineered Transaminases and Amine Dehydrogenases for Chiral Amine Synthesis
Engineered transaminases (TAs) and amine dehydrogenases (AmDHs) are at the forefront of biocatalytic methods for chiral amine synthesis. TAs catalyze the transfer of an amino group from a donor to a prochiral ketone, while AmDHs facilitate the asymmetric reductive amination of ketones.
Extensive protein engineering has been employed to develop TA variants with broad substrate scopes and high stereoselectivity. nih.gov For instance, the asymmetric synthesis of sitagliptin, an antidiabetic drug, was revolutionized by an engineered transaminase that converts the prositagliptin ketone to the chiral amine with greater than 99.95% enantiomeric excess (ee). nih.gov This process showcases the potential of directed evolution to tailor enzymes for specific, industrially relevant transformations. nih.gov Similarly, (R)-selective transaminases have been used to aminate various substituted acetophenones, achieving high yields and excellent stereoselectivity. nih.gov In one example, 3,4-dimethoxyphenylacetone (B57033) was converted to (R)-3,4-dimethoxyamphetamine in 82% yield and >99% ee. nih.gov
Amine dehydrogenases, often used in tandem with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH), provide an efficient route to chiral amines from ketones using ammonia as the amine source. nih.gov Engineered AmDHs have shown high activity and specificity towards a range of ketones, including those with bulky alkyl chains, affording chiral primary amines with up to 99% conversion and >99% ee. researchgate.net The development of thermostable AmDHs further enhances their practical applicability. researchgate.net
| Substrate | Biocatalyst | Product | Conversion/Yield | Enantiomeric Excess (ee) |
| Prositagliptin ketone | Engineered Transaminase | Sitagliptin | 92% Yield | >99.95% |
| 3,4-Dimethoxyphenylacetone | (R)-selective Transaminase | (R)-3,4-dimethoxyamphetamine | 82% Yield | >99% |
| Various alkyl (hetero)aryl ketones | Engineered Amine Dehydrogenase | Chiral α-(hetero)aryl primary amines | up to 99% | up to >99% |
| (para-methoxy)phenylacetone | Rs-AmDH/Cb-FDH | (R)-1-(4-methoxyphenyl)propan-2-amine | 91% | >99% |
Chemoenzymatic Cascade Reactions for Enantioenriched Product Formation
Chemoenzymatic cascades combine the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules in a single pot. These one-pot processes are highly efficient as they minimize intermediate purification steps, reduce waste, and can overcome thermodynamic limitations.
A notable example involves a bienzymatic cascade using an ene-reductase and an amine dehydrogenase to produce diastereomerically enriched chiral amines. sigmaaldrich.com This approach has been successfully applied to the synthesis of chiral 3-substituted tetrahydroquinolines, where a one-pot ene reductase/imine reductase cascade converts α,β-unsaturated aldehydes to (S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-amines with excellent ee values (97% to >99%). nih.gov Another strategy couples a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed reaction, followed by a biocatalytic deracemization to yield enantioenriched products.
| Cascade Type | Key Enzymes/Catalysts | Product Type | Yield | Enantiomeric/Diastereomeric Excess |
| Ene Reductase/Imine Reductase | Ene Reductase, Imine Reductase | (S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-amines | - | 97% to >99% ee |
| Epoxide Hydrolase-mediated desymmetrization | Epoxide Hydrolase, Lipase (B570770) | bis-THF core of acetogenins | 82% | up to 99% ee |
Biocatalytic N-H Carbene Insertion for α-Trifluoromethyl Amine Scaffolds
A novel biocatalytic strategy for the synthesis of enantioenriched α-trifluoromethyl amines involves an asymmetric N-H carbene insertion reaction. acs.orgnih.gov This method utilizes engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze the reaction between aryl amines and a diazo reagent. acs.orgnih.gov
Through a combination of protein and substrate engineering, this metalloprotein scaffold has been redesigned to facilitate the synthesis of chiral α-trifluoromethyl amino esters with yields of up to >99% and enantiomeric ratios as high as 95:5. acs.orgnih.gov A key finding is that by varying the diazo reagent, the enantioselectivity of the enzyme can be inverted, allowing for the production of the opposite enantiomer with up to a 99.5:0.5 enantiomeric ratio. acs.org This methodology is applicable to a broad range of aryl amine substrates and can be leveraged for the chemoenzymatic synthesis of valuable β-trifluoromethyl-β-amino alcohols and halides. acs.orgnih.gov For example, a benzyl-protected α-trifluoromethylamino acid was synthesized in 86% yield and 90:10 er by treating the enzymatically produced product with ceric ammonium nitrate. nih.govresearchgate.net
| Enzyme | Substrate (Aryl Amine) | Diazo Reagent | Yield | Enantiomeric Ratio (er) |
| Engineered Cytochrome c₅₅₂ | Various aryl amines | Benzyl 2-diazotrifluoropropanoate | up to >99% | 95:5 |
| Engineered Cytochrome c₅₅₂ | Various aryl amines | Varied diazo reagent | - | up to 99.5:0.5 |
| Ht-Cc552-catalyzed N-H insertion | Enzymatically produced 3c | - | 86% | 90:10 |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. This approach is highly reliable for the synthesis of chiral amines.
Chiral Sulfinamide Auxiliary-Mediated Approaches to Trifluoromethyl Amines
The use of enantiopure N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a well-established and powerful method for the asymmetric synthesis of chiral amines, including those containing fluorine. sigmaaldrich.comnih.gov The condensation of this chiral auxiliary with aldehydes or ketones forms N-tert-butanesulfinyl imines, which are stable and highly reactive towards nucleophilic addition. sigmaaldrich.comsigmaaldrich.com
The chiral sulfinyl group directs the nucleophilic attack to one face of the imine, leading to high diastereoselectivity. sigmaaldrich.com For example, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines followed by acidic workup provides α-branched primary amines with high yields and diastereoselectivities. harvard.edu This method has been successfully applied to the synthesis of various fluorinated chiral amines. oup.com For instance, the addition of organometallic reagents to trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimines has been reported to proceed with good to excellent diastereoselectivity. oup.com
| Chiral Auxiliary | Substrate (Imine) | Reagent | Yield | Diastereomeric Excess (de) |
| (S)-tert-butanesulfinamide | N-sulfinyl imine of isobutyraldehyde | Allylmagnesium bromide | 96% | >98% |
| (S)-tert-butanesulfinamide | N-sulfinyl imine of pivalaldehyde | Allylmagnesium bromide | 90% | >98% |
| (R)-tert-butanesulfinamide | N-sulfinyl imine of 3-phenylpropanal | Ethylmagnesium bromide | 98% | 96% |
| (R)-tert-butanesulfinamide | N-sulfinyl imine of benzaldehyde | Methylmagnesium bromide | 99% | 94% |
Applications of Other Chiral Auxiliaries in Fluorinated Chiral Amine Synthesis
Beyond sulfinamides, other chiral auxiliaries have proven effective in the synthesis of fluorinated chiral amines. These auxiliaries are typically derived from readily available chiral pool compounds. elsevierpure.com
Evans Auxiliaries: Oxazolidinone auxiliaries, developed by David A. Evans, are widely used for various stereoselective transformations, including the synthesis of chiral amines. elsevierpure.comgoogle.com These auxiliaries are attached to a carboxylic acid to form a chiral imide, which then directs subsequent reactions. While their primary application is in aldol (B89426) and alkylation reactions, the resulting products can be converted to chiral amines.
Camphor-Derived Auxiliaries: Camphor is a versatile chiral starting material for the synthesis of various auxiliaries due to its rigid bicyclic structure. researchgate.net Camphorsultams, for instance, are effective chiral auxiliaries in a range of asymmetric reactions, including those leading to the formation of chiral amines. sigmaaldrich.comresearchgate.net The synthesis of enantiomerically pure α-amino acids has been demonstrated using camphorsultam-derived chiral enolates, which can be subsequently converted to chiral amines. researchgate.net These reactions often proceed with high diastereoselectivity (d.e. ≥99%). researchgate.net
| Chiral Auxiliary Type | Example Auxiliary | Application | Diastereomeric Excess (de) |
| Evans Oxazolidinone | 4-substituted oxazolidinone | Aldol and alkylation reactions leading to chiral amine precursors | High |
| Camphor-derived | Camphorsultam | Synthesis of α-amino acids as chiral amine precursors | ≥99% |
Mechanistic Studies and Theoretical Insights into S 1 Trifluoromethoxy Propan 2 Amine Synthesis and Reactivity
Computational Chemical Investigations (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex chemical reactions. While specific DFT studies on (S)-1-(Trifluoromethoxy)propan-2-amine are not extensively documented in public literature, the principles from related systems provide a robust framework for understanding its behavior.
The enantioselective synthesis of chiral amines is often achieved through methods like asymmetric hydrogenation of imines or reductive amination of ketones. acs.orgnih.gov DFT calculations are crucial for mapping the potential energy surfaces of these reactions. For the synthesis of this compound from a precursor such as 1-(trifluoromethoxy)propan-2-one, computational models can elucidate the entire reaction pathway.
These calculations would involve modeling the interaction of the substrate with a chiral catalyst, typically a transition-metal complex (e.g., Rhodium, Iridium, or Manganese) bearing a chiral ligand. acs.orgacs.org DFT can identify and calculate the energies of key intermediates and, most importantly, the transition states for the formation of both the (S) and (R) enantiomers. A lower energy transition state for the pathway leading to the (S)-isomer would explain the observed enantioselectivity. acs.org These computational models can also reveal dynamic kinetic asymmetric transformations, where the interconversion between substrate isomers is faster than the nucleophilic attack, leading to high enantiomeric excess. nih.gov
A primary goal of computational studies in asymmetric catalysis is to predict and rationalize why a particular enantiomer is formed. nih.govyoutube.com By analyzing the geometry and energy of the transition states, chemists can understand the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or electronic interactions—that favor one stereochemical pathway over another. nih.gov
In the context of synthesizing this compound, DFT calculations could model the approach of a hydride source to the prochiral imine intermediate coordinated to a chiral catalyst. The model would likely show that the chiral ligand effectively blocks one face of the imine, forcing the hydride to attack from the other face, thus leading to the preferential formation of the (S)-amine. youtube.com This predictive power is essential for designing new, more efficient catalysts and for optimizing reaction conditions to achieve higher enantioselectivity. researchgate.net
The trifluoromethoxy (-OCF₃) group imparts unique electronic and conformational properties to a molecule. nih.gov Unlike the trifluoromethyl (-CF₃) group, the -OCF₃ group is a strong electron-withdrawing group through induction but also a weak π-donor due to the oxygen lone pairs. nih.govmdpi.com However, its most significant electronic feature is its high electronegativity and lipophilicity, which can influence a molecule's metabolic stability and membrane permeability. mdpi.com
Table 1: Calculated Properties of the Trifluoromethoxy Group
| Property | Description | Implication for this compound |
| Electronic Effect | Strongly electron-withdrawing (inductive effect) | Increases the acidity of the N-H protons compared to non-fluorinated analogs. |
| Lipophilicity (π) | High (Hansch π value ≈ +1.04) | Enhances membrane permeability and potential for hydrophobic interactions. nih.gov |
| Conformation | Can exhibit restricted rotation due to steric and electronic effects. | Influences the molecule's three-dimensional shape and how it fits into catalyst active sites. |
| Metabolic Stability | C-F bonds are very strong, making the group resistant to metabolic degradation. | Potentially increases the biological half-life of molecules containing this moiety. mdpi.com |
Kinetic and Spectroscopic Mechanistic Elucidation
While computational studies provide theoretical insights, they must be validated by experimental data. Kinetic studies, which measure reaction rates under various conditions, are fundamental to understanding reaction mechanisms. For the synthesis of this compound, one could monitor the reaction progress over time using techniques like ¹H or ¹⁹F NMR spectroscopy to determine reaction orders and rate constants. acs.org
Spectroscopic methods such as in-situ Infrared (IR) spectroscopy can be used to detect the formation and consumption of transient intermediates, such as imines or metal-hydride species. acs.orgnih.gov Kinetic Isotope Effect (KIE) studies, where a hydrogen atom is replaced by deuterium (B1214612) at a specific position, can help identify the rate-determining step of the reaction. A significant KIE would indicate that the C-H (or N-H) bond cleavage is involved in the slowest step of the mechanism. acs.org Such combined kinetic and spectroscopic approaches are powerful for building a complete picture of the reaction mechanism, confirming or refining the pathways suggested by DFT calculations. nih.gov
Substrate Scope and Limitations in Asymmetric Transformations
The success of a synthetic method is largely defined by its substrate scope—the range of different starting materials that can be effectively converted into the desired products with high yield and selectivity. nih.govresearchgate.net In the asymmetric synthesis of chiral amines, the scope is often tested by varying the substituents on the precursor ketone or imine. acs.orgacs.org
For the synthesis of this compound, the key precursor would be 1-(trifluoromethoxy)propan-2-one or the corresponding imine. The scope of the transformation would be explored by attempting to synthesize a library of related chiral amines, for instance, by varying the alkyl chain length or introducing other functional groups.
Limitations in these transformations often arise from steric and electronic factors.
Steric Hindrance: Very bulky substrates may react slowly or not at all, as they may be unable to fit into the chiral pocket of the catalyst. acs.org
Electronic Effects: The presence of strongly electron-donating or electron-withdrawing groups can alter the reactivity of the substrate, potentially requiring different catalysts or reaction conditions. acs.org
Coordinating Groups: Functional groups on the substrate that can coordinate to the metal catalyst may act as inhibitors, poisoning the catalyst and shutting down the reaction.
Understanding these limitations is crucial for the practical application of the synthetic method and for guiding the development of more robust and versatile catalytic systems.
Synthetic Transformations and Advanced Applications of S 1 Trifluoromethoxy Propan 2 Amine As a Chiral Building Block
Derivatization Reactions for Functional Group Interconversions
The primary amine functionality of (S)-1-(Trifluoromethoxy)propan-2-amine serves as a versatile handle for a wide array of functional group interconversions. These derivatization reactions are fundamental for integrating the chiral fragment into larger molecular frameworks. The nucleophilic nature of the amine allows it to readily react with various electrophilic reagents to form stable covalent bonds.
Key derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields chiral amides. This is one of the most common transformations, used to introduce the building block into peptide-like structures or other complex systems.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, produces stable sulfonamides. This reaction is crucial for creating compounds with potential biological activity, as the sulfonamide group is a well-known pharmacophore. An analogous reaction involves treating a related dihydrooxazole with triflic anhydride to yield a trifluoromethylsulfonamide. nih.govresearchgate.net
Alkylation: The primary amine can be converted into secondary or tertiary amines through reactions with alkyl halides. However, these reactions can sometimes be difficult to control, potentially leading to over-alkylation. ub.edu
Carbamate Formation: Reaction with chloroformates or isocyanates provides access to N-alkoxycarbonyl or N-alkylurea derivatives, respectively. These carbamates often serve as protecting groups for the amine or as key functional motifs in bioactive molecules.
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which is then reduced in situ to yield a secondary or tertiary amine. This method offers a controlled way to achieve mono-alkylation.
These transformations allow chemists to modify the amine's reactivity and incorporate the chiral trifluoromethoxy-containing moiety into a diverse set of molecular architectures.
| Reagent Class | Specific Reagent Example | Resulting Functional Group |
|---|---|---|
| Acyl Halide | Acetyl Chloride | Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |
| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
| Chloroformate | Benzyl Chloroformate | Carbamate (Cbz-protected amine) |
| Isocyanate | Phenyl Isocyanate | Urea |
Construction of Diverse Chiral Fluorinated Scaffolds
The defined stereochemistry and unique electronic properties of this compound make it an ideal starting material for constructing complex chiral fluorinated scaffolds. These scaffolds form the core structures of many modern pharmaceuticals and agrochemicals. The amine group can act as a key nucleophile or as a directing group in reactions that build cyclic and acyclic systems.
One prominent application is in the synthesis of nitrogen-containing heterocycles. For instance, the amine can participate in cascade reactions to form densely functionalized ring systems. A relevant synthetic strategy involves the reaction of an amine derivative (a sulfonamide) with a cyclopropane diester, which, through a sequence of ring-opening, aryl transfer, and lactam formation, yields a chiral α-arylated pyrrolidinone. acs.org This demonstrates how the amine nitrogen can be used to construct a five-membered lactam ring, a common scaffold in medicinal chemistry.
Furthermore, the trifluoromethoxypropyl moiety can be incorporated into peptidomimetic backbones. The α-CF3 amine motif is a known bioisostere for an amide linkage, offering resistance to proteolytic degradation. nih.gov By using this compound, novel peptide analogues with enhanced stability and potentially altered conformational preferences can be synthesized.
| Scaffold Type | Synthetic Strategy Example | Potential Application |
|---|---|---|
| Chiral Pyrrolidinones | Intramolecular cyclization following acylation with a suitable substrate | CNS-active agents, antivirals |
| Fluorinated Piperidines | Pictet-Spengler or similar cyclization reactions | Alkaloid synthesis, GPCR modulators |
| Peptidomimetics | Solid-phase or solution-phase peptide synthesis | Protease inhibitors, therapeutic peptides |
| Chiral β-Amino Alcohols | Reaction with epoxides | Chiral auxiliaries, synthetic intermediates |
Role in the Synthesis of Complex Organic Molecules
In the total synthesis of complex organic molecules, chiral building blocks like this compound are invaluable. They serve as a reliable source of chirality, eliminating the need for technically challenging asymmetric reactions late in a synthetic sequence. The incorporation of this amine introduces a specific stereocenter and a trifluoromethoxy group, which can profoundly influence the biological activity and pharmacokinetic profile of the target molecule.
A well-established parallel is the use of other chiral amines, such as (S)-1-(3-methoxyphenyl)ethanamine, as a key intermediate in the synthesis of bioactive compounds like (S)-Rivastigmine, a treatment for Alzheimer's disease. orgsyn.org Similarly, this compound can be envisioned as a crucial component in the synthesis of novel therapeutic agents. Its trifluoromethoxy group is particularly advantageous, as it can improve metabolic stability and membrane permeability.
The general strategy involves coupling the chiral amine with another advanced intermediate to assemble the core of the target molecule. The amine's nucleophilicity is exploited in reactions such as amide bond formation, reductive amination, or nucleophilic substitution to connect it to the rest of the molecular structure. This approach ensures that the desired stereochemistry is maintained throughout the synthesis, leading to an enantiomerically pure final product.
Stereospecific Reactions Involving the Chiral Amine Center
A reaction is considered stereospecific when the stereochemistry of the starting material exclusively determines the stereochemistry of the product. masterorganicchemistry.com Due to its fixed (S)-configuration, reactions involving the chiral center of this compound are inherently stereospecific.
Conversely, the amine can be chemically modified into a good leaving group (e.g., a tosylate or a diazonium salt after derivatization). A subsequent SN2 attack by a nucleophile at the carbon atom bearing this leaving group would proceed with a complete inversion of configuration, transforming the (S)-center into an (R)-center. This stereospecific transformation is a powerful tool for accessing the opposite enantiomer of a desired product or for creating complex stereochemical relationships within a molecule.
| Reaction Type | Description | Stereochemical Outcome |
|---|---|---|
| Amine as Nucleophile in SN2 | (S)-amine attacks an (R)-configured electrophilic center. | Product is a single diastereomer with the amine retaining its (S)-configuration and the electrophilic center inverting to (S). |
| Amine as Leaving Group in SN2 | The amine is converted to a leaving group; a nucleophile attacks the carbon of the original (S)-center. | The (S)-center is inverted to an (R)-center. |
| Mitsunobu Reaction | The corresponding alcohol (S)-1-(Trifluoromethoxy)propan-2-ol is reacted with a nucleophile (e.g., an azide) under Mitsunobu conditions. | Inversion of configuration at the alcohol carbon, leading to the (R)-azide, which can be reduced to the (R)-amine. ub.edu |
Investigation as a Chiral Ligand Precursor in Asymmetric Catalysis
The field of asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of chemical reactions. Chiral amines are excellent precursors for a variety of widely used ligand classes. This compound is a promising candidate for this application, as it can be readily converted into ligands for transition-metal-catalyzed reactions.
A straightforward method for converting the amine into a ligand is through condensation with a carbonyl compound to form a chiral Schiff base (or imine). For example, reacting the amine with an aldehyde containing another coordinating group, such as 2-pyridinecarboxaldehyde, yields a bidentate N,N-ligand. This ligand can then be complexed with various transition metals, including copper, palladium, rhodium, or iridium. researchgate.net The steric and electronic properties of the ligand, influenced by the trifluoromethoxypropyl group, would be transferred to the metal center, creating a chiral environment that can induce high enantioselectivity in reactions such as hydrogenations, cyclopropanations, or C-C bond-forming reactions.
Beyond simple Schiff bases, the amine can be elaborated into more complex ligand architectures, such as phosphine-amine or bis(oxazoline) type ligands. The presence of the trifluoromethoxy group could also offer unique solubility profiles in fluorinated solvents or influence the electronic properties of the catalytic metal center.
| Ligand Class | Synthetic Precursor (from amine) | Coordinating Metal Example | Potential Catalytic Application |
|---|---|---|---|
| Schiff Base (Imine) | Condensation with salicylaldehyde | Copper (Cu), Titanium (Ti) | Asymmetric cyclopropanation, Aldol (B89426) reactions |
| β-Amino Alcohol | Reaction with an epoxide | Zinc (Zn), Boron (B) | Enantioselective additions to aldehydes |
| Phosphine-Amine | Reaction with 2-(diphenylphosphino)benzaldehyde followed by reduction | Rhodium (Rh), Iridium (Ir) | Asymmetric hydrogenation |
| Chiral Amide/Urea | Acylation or reaction with isocyanate | N/A (Organocatalysis) | Michael additions, Diels-Alder reactions |
Advanced Spectroscopic Characterization and Absolute Configuration Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For a chiral, fluorinated molecule like (S)-1-(Trifluoromethoxy)propan-2-amine, a multinuclear approach is particularly insightful.
Multinuclear NMR provides a comprehensive picture of the molecular framework.
¹H NMR spectroscopy identifies the number and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, with splitting patterns confirming their adjacencies. The chemical shifts are influenced by the electron-withdrawing effects of the amine and trifluoromethoxy groups.
¹³C NMR spectroscopy reveals the carbon backbone of the molecule. Each carbon atom in a unique chemical environment produces a distinct signal, confirming the three-carbon chain and the presence of the trifluoromethoxy group.
¹⁹F NMR spectroscopy is exceptionally useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its large chemical shift dispersion, which minimizes signal overlap. wikipedia.orgrsc.org The trifluoromethoxy group (-OCF₃) would produce a characteristic singlet in the ¹⁹F NMR spectrum, the chemical shift of which is indicative of its electronic environment. wikipedia.orgazom.com
While standard NMR can elucidate the structure, chiral discrimination often requires specific conditions or reagents, as enantiomers are indistinguishable in an achiral solvent. nih.gov
Table 1: Predicted Multinuclear NMR Data for this compound This table presents predicted data based on general principles of NMR spectroscopy. Actual values may vary.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| H-1 | ¹H | ~4.1 - 4.3 | Doublet of doublets (dd) | J(H-1a, H-1b), J(H-1, H-2) | -CH₂-OCF₃ |
| H-2 | ¹H | ~3.0 - 3.3 | Multiplet (m) | J(H-2, H-1), J(H-2, H-3) | -CH(NH₂) |
| H-3 | ¹H | ~1.1 - 1.3 | Doublet (d) | J(H-3, H-2) | -CH₃ |
| NH₂ | ¹H | ~1.5 - 2.5 | Broad singlet (br s) | - | Amine |
| C-1 | ¹³C | ~75 - 80 | Quartet (q) | ¹J(C-F) | -CH₂-OCF₃ |
| C-2 | ¹³C | ~45 - 50 | Singlet | - | -CH(NH₂) |
| C-3 | ¹³C | ~20 - 25 | Singlet | - | -CH₃ |
| OCF₃ | ¹³C | ~120 - 125 | Quartet (q) | ¹J(C-F) | -OCF₃ |
To determine the absolute configuration of a chiral amine using NMR, a chiral derivatizing agent (CDA) is employed. researchgate.netnih.gov The CDA, which is enantiomerically pure, reacts with the amine to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and are distinguishable by NMR spectroscopy. nih.gov
A widely used CDA for amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgnih.govumn.edu The (S)- and (R)-enantiomers of MTPA are separately reacted with the chiral amine to form diastereomeric amides. According to the Mosher model, the different spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety relative to the substituents on the chiral center of the amine leads to distinct shielding and deshielding effects on the amine's protons. umn.eduresearchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons of the two diastereomeric amides, the absolute configuration of the amine can be determined. nih.gov The use of fluorinated CDAs also allows for analysis using ¹⁹F NMR, which can offer greater signal resolution. acs.orgacs.orgnih.gov
Table 2: Illustrative Data for Mosher's Amide Analysis of this compound This table illustrates the expected sign of Δδ (δS-MTPA - δR-MTPA) for assigning the (S)-configuration based on the Mosher model.
| Proton Group | Expected Sign of Δδ (δS - δR) | Rationale |
|---|---|---|
| Methylene Protons (H-1) | Positive (+) | These protons are predicted to lie on the side of the MTPA phenyl group in the (S,S)-diastereomer, experiencing greater shielding. In the (S,R)-diastereomer, they are deshielded. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the atomic connectivity of the molecule. longdom.orgyoutube.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is used to definitively assign which protons are bonded to which carbons in the propanamine backbone.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). science.govnih.gov HMBC is instrumental in piecing together the molecular structure by connecting different spin systems. For instance, it would show a correlation from the methyl protons (H-3) to the methine carbon (C-2) and from the methylene protons (H-1) to the methine carbon (C-2). Crucially, for fluorinated compounds, ¹⁹F-¹³C HMBC experiments can confirm the connectivity between the fluorinated group and the carbon skeleton. nih.govresearchgate.net
Table 3: Predicted Key 2D NMR Correlations for this compound
| Proton (¹H) | HSQC Correlation (¹JCH) to Carbon (¹³C) | HMBC Correlations (ⁿJCH, n=2,3) to Carbon (¹³C) |
|---|---|---|
| H-1 (~4.2 ppm) | C-1 | C-2 |
| H-2 (~3.1 ppm) | C-2 | C-1, C-3 |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the most reliable and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.net The technique requires a well-ordered single crystal of the compound. researchgate.net
For a chiral molecule, the absolute configuration can be determined through anomalous dispersion (the Bijvoet method), which requires the presence of an atom that scatters X-rays anomalously. researchgate.netnih.gov While this is most effective with heavier atoms, modern diffractometers and techniques have made it possible to determine the absolute configuration of light-atom molecules (containing only C, H, O, N, F). researchgate.net
If the parent amine does not crystallize well or if the anomalous scattering is too weak, a common strategy is to form a salt or a covalent derivative with a chiral entity of known absolute configuration or one that contains a heavy atom. acs.org For this compound, this could involve forming a salt with a chiral carboxylic acid like tartaric acid. The known configuration of the co-former then serves as an internal reference in the crystal lattice, allowing for the unequivocal assignment of the amine's stereocenter.
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy and Electronic Circular Dichroism (ECD) Calculations
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) spectroscopy provides an experimental spectrum for a chiral molecule. However, interpreting the CD spectrum to directly deduce the absolute configuration can be complex and is often reliant on empirical rules that may not be applicable to novel structures.
A more powerful and modern approach is the combination of experimental CD spectroscopy with theoretical Electronic Circular Dichroism (ECD) calculations . researchgate.net This method involves:
Conformational Analysis: The first step is to perform a computational search to identify all stable, low-energy conformations of the molecule. nih.gov
ECD Calculation: For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TDDFT). researchgate.netnih.govrsc.org
Spectral Averaging: The calculated spectra of the individual conformers are averaged, weighted by their Boltzmann population, to generate the final theoretical ECD spectrum for both the (R) and (S) enantiomers. nih.gov
Comparison: The experimental CD spectrum is then compared to the calculated ECD spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net
Table 4: Hypothetical Comparison of Experimental and Calculated ECD Data for Absolute Configuration Assignment
| Spectrum | Key Cotton Effects (Wavelength, nm) | Correlation | Assigned Configuration |
|---|---|---|---|
| Experimental CD Spectrum of Sample | Positive at ~210 nm, Negative at ~240 nm | - | - |
| Calculated ECD for (S)-enantiomer | Positive at ~212 nm, Negative at ~238 nm | Strong match | (S) |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental formula of this compound.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion (M⁺) with high precision, allowing for the calculation of the elemental formula (C₄H₈F₃NO for the target compound) and confirming it against the theoretical value.
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. This fragmentation pattern provides structural information that can serve as a fingerprint for the compound. For this compound, likely fragmentation pathways include:
Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium ion.
Loss of the trifluoromethoxy group.
Table 5: Predicted Key Ions in the Mass Spectrum of this compound This table presents predicted m/z values for plausible ions.
| m/z (Predicted) | Ion Formula | Identity/Origin |
|---|---|---|
| 159.06 | [C₄H₈F₃NO]⁺ | Molecular Ion (M⁺) |
| 144.04 | [C₃H₅F₃NO]⁺ | [M - CH₃]⁺ (from α-cleavage) |
| 74.06 | [C₃H₈N]⁺ | [M - OCF₃]⁺ |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (S)-1-(Trifluoromethoxy)propan-2-amine?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Rhodium with BINAP ligands) or enzymatic resolution techniques can achieve the desired (S)-configuration. Post-synthesis, chiral HPLC or diastereomeric salt crystallization (e.g., using tartaric acid derivatives) improves enantiomeric purity. Reaction monitoring via thin-layer chromatography (TLC) under inert atmospheres (N₂/Ar) is critical to prevent racemization .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~2.1–2.5), improving membrane permeability, but reduces aqueous solubility. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) reveal hydrolytic resistance due to fluorine’s electron-withdrawing effects. Solubility can be modulated via hydrochloride salt formation, as seen in structurally analogous amines .
Advanced Research Questions
Q. What advanced techniques confirm the stereochemical integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration via single-crystal analysis.
- Chiral NMR spectroscopy : Uses europium-based shift reagents (e.g., Eu(hfc)₃) to differentiate enantiomers.
- Vibrational Circular Dichroism (VCD) : Provides spectral fingerprints for stereochemical validation.
Cross-validation with optical rotation measurements against reference standards ensures accuracy .
Q. How can researchers resolve contradictions in biological activity data between enantiomers?
- Methodological Answer :
- Enantiomer-specific assays : Use chromatographically purified (S) and (R) forms in receptor binding studies (e.g., radioligand displacement assays).
- Molecular docking simulations : Predict binding modes to targets (e.g., GPCRs, enzymes); validate with site-directed mutagenesis to identify critical residues.
- Metabolic profiling : Compare hepatic microsomal stability (CYP450 isoforms) to rule out off-target effects .
Q. What methodologies identify oxidative degradation pathways of this compound?
- Methodological Answer :
- Forced degradation studies : Expose the compound to H₂O₂ (3–30% v/v) or Fenton’s reagent (Fe²⁺/H₂O₂) at 40–60°C.
- LC-HRMS/GC-MS : Detect degradation products (e.g., trifluoroacetic acid derivatives).
- Isotopic labeling : Track ¹⁸O incorporation during hydrolysis.
- Computational modeling : Density Functional Theory (DFT) predicts degradation intermediates and transition states .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproduce conditions : Standardize reagent purity (e.g., ≥99% LiAlH₄ for reductions), solvent drying (molecular sieves), and inert gas protocols.
- Scale effects : Compare yields at micro (mg) vs. preparative (g) scales; continuous flow reactors may improve reproducibility for air-sensitive steps.
- Byproduct analysis : Use ¹⁹F NMR to quantify trifluoromethoxy-containing impurities, which may skew yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
